4-(4-Bromophenoxy)butane-1-sulfonamide
Description
Significance of Sulfonamide and Ether Moieties in Pharmacologically Relevant Scaffolds
The sulfonamide functional group (-SO₂NH₂) is a cornerstone of drug design, first gaining prominence with the advent of sulfa drugs, the first broadly effective systemic antibacterials. ijpsonline.comijpsonline.com Beyond their antimicrobial properties, sulfonamides are found in a wide array of modern therapeutics, including diuretics, anticonvulsants, anti-inflammatory agents, and anticancer drugs. ijpsonline.comijpsonline.com Their prevalence is due to their ability to act as bioisosteres of carboxylic acids and their capacity to form strong hydrogen bonds, enabling them to bind effectively to biological targets. tcichemicals.com
Similarly, the phenoxy ether linkage, characterized by an oxygen atom connecting a phenyl group to another organic substituent, is a privileged structure in medicinal chemistry. This moiety can enhance a molecule's metabolic stability and influence its pharmacokinetic profile. The ether oxygen can act as a hydrogen bond acceptor, contributing to the binding affinity of a drug to its target receptor. nih.gov
Overview of Bromine Substitution in Organic Synthesis and Medicinal Chemistry Contexts
The incorporation of halogen atoms, particularly bromine, into a molecular scaffold is a well-established strategy in medicinal chemistry. Bromine substitution can significantly alter a compound's physicochemical properties, such as its lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of a bromine atom can also enhance the binding affinity of a molecule to its target, potentially leading to increased potency. Furthermore, brominated compounds are valuable intermediates in organic synthesis, allowing for further molecular modifications through various cross-coupling reactions.
Rationale for Investigating 4-(4-Bromophenoxy)butane-1-sulfonamide as a Novel Research Compound
The specific structure of this compound suggests a deliberate molecular design aimed at exploring new regions of chemical space. The molecule integrates the key features discussed above: a primary sulfonamide group, a flexible butane (B89635) chain, a phenoxy ether linkage, and a bromine-substituted aromatic ring. This combination offers a unique three-dimensional structure and electronic distribution. The investigation of this compound is likely driven by the hypothesis that the synergistic interplay of these functional groups could lead to novel biological activities. Researchers may be interested in how the bromophenoxy moiety modulates the established pharmacological potential of the butane-sulfonamide scaffold.
Research Aims and Scope for this compound
As a designated research chemical, the primary aim for investigating this compound is to characterize its fundamental chemical and biological properties. The scope of research would likely encompass several key areas:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound with high purity. Comprehensive characterization would involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry to confirm its structure.
Physicochemical Profiling: Determining key properties such as solubility, lipophilicity (LogP), and pKa, which are crucial for predicting its behavior in biological systems.
Biological Screening: Evaluating the compound's activity across a range of biological assays. Given the broad therapeutic potential of sulfonamides, screening could target enzymes and receptors implicated in cancer, inflammation, microbial infections, and neurological disorders. mdpi.com For instance, structurally related phenoxybutanoic acid derivatives have been investigated for their potential as antihypertensive agents. nih.gov
Structure-Activity Relationship (SAR) Studies: Using this compound as a lead compound for the synthesis of analogues to understand how structural modifications impact its biological activity.
Physicochemical Data
Below are tables detailing the known physicochemical properties of this compound and a key precursor, 4-(4-Bromophenoxy)butan-1-ol.
| Property | Value |
|---|---|
| CAS Number | 1342979-41-2 |
| Molecular Formula | C₁₀H₁₄BrNO₃S |
| Molecular Weight | 308.19 g/mol |
| Property | Value |
|---|---|
| CAS Number | 60222-62-0 chemscene.com |
| Molecular Formula | C₁₀H₁₃BrO₂ chemscene.com |
| Molecular Weight | 245.11 g/mol chemscene.com |
Structure
3D Structure
Properties
Molecular Formula |
C10H14BrNO3S |
|---|---|
Molecular Weight |
308.19 g/mol |
IUPAC Name |
4-(4-bromophenoxy)butane-1-sulfonamide |
InChI |
InChI=1S/C10H14BrNO3S/c11-9-3-5-10(6-4-9)15-7-1-2-8-16(12,13)14/h3-6H,1-2,7-8H2,(H2,12,13,14) |
InChI Key |
DUEJGDNHAVRUSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCCS(=O)(=O)N)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 4 Bromophenoxy Butane 1 Sulfonamide
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. amazonaws.com For 4-(4-Bromophenoxy)butane-1-sulfonamide, two primary strategic disconnections are considered logical and efficient.
Disconnection of the Sulfonamide (S-N) Bond: This is a common and reliable disconnection for sulfonamides. This approach suggests that the target molecule can be synthesized from an amine (ammonia in the case of a primary sulfonamide) and a corresponding sulfonyl chloride. This leads to the key intermediate, 4-(4-bromophenoxy)butane-1-sulfonyl chloride.
Disconnection of the Ether (C-O) Bond: This disconnection points to a Williamson ether synthesis-type reaction. This strategy involves coupling a phenoxide (from 4-bromophenol) with an alkyl halide, such as 4-chlorobutane-1-sulfonamide.
Development of Convergent and Divergent Synthetic Routes
Both convergent and divergent strategies can be employed for the synthesis of this compound and its analogs.
A convergent synthesis involves preparing different fragments of the molecule separately and then coupling them together in the final steps. nih.gov For the target compound, this could involve the separate synthesis of the 4-bromophenoxybutane fragment and subsequent introduction of the sulfonamide group.
A divergent synthesis starts from a common intermediate that is then elaborated into a variety of different final products. nih.govacs.org This is particularly useful for creating a library of analogs for structure-activity relationship (SAR) studies. researchgate.net For instance, the intermediate 4-(4-bromophenoxy)butane-1-sulfonyl chloride could be reacted with a wide range of amines to generate a diverse set of sulfonamide derivatives.
The butane-1-sulfonamide moiety can be constructed from several precursors. A key intermediate is 4-chlorobutane-1-sulfonyl chloride, which can be synthesized by reacting thiophane with chlorine in the presence of water. google.com Once the sulfonyl chloride is obtained, it can be converted to the primary sulfonamide.
The general reaction for the formation of a sulfonamide involves the reaction of a sulfonyl chloride with an amine. nih.gov For the synthesis of the primary butane-1-sulfonamide, 4-halobutane-1-sulfonyl chloride would be reacted with ammonia. Alternatively, N-silylamines can be reacted with sulfonyl chlorides to produce sulfonamides in high yields. nih.gov Another approach involves the direct synthesis from thiols and amines under oxidative conditions. rsc.org
The 4-bromophenoxy group is typically introduced via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. This involves the reaction of the sodium or potassium salt of 4-bromophenol (B116583) with a suitable alkyl halide.
In one potential synthetic route to the target molecule, the synthesis would involve reacting potassium 4-bromophenoxide with a 4-halobutane derivative that already contains the sulfonamide precursor. For example, reacting potassium 4-bromophenoxide with 4-chlorobutane-1-sulfonyl chloride would form the ether linkage, followed by amination to yield the final product. A similar strategy has been used in the synthesis of 4-(4-benzoylaminophenoxy)phenol derivatives via an SNAr reaction. nih.gov
The synthesis of sulfonamides is a well-established transformation, and conditions can be optimized to maximize yield and purity. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time.
Recent studies have focused on developing more efficient protocols. For example, using lithium hydroxide (B78521) monohydrate (LiOH·H₂O) as a base at low temperatures (0–5°C) can lead to excellent yields in very short reaction times (1–8 minutes). tandfonline.com The optimization of base equivalents and temperature can be systematically studied using a response surface methodology (RSM) approach to identify the most efficient conditions. tandfonline.com
Below is a table showing representative data for the optimization of a generic sulfonylation reaction, highlighting the impact of different bases on reaction yield.
| Entry | Base | Equivalents | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pyridine | 2.0 | 25 | 120 | 85 |
| 2 | Triethylamine | 1.5 | 25 | 60 | 90 |
| 3 | NaOH (aq) | 1.2 | 10 | 30 | 92 |
| 4 | K₂CO₃ | 2.0 | 60 | 180 | 78 |
| 5 | LiOH·H₂O | 0.5 | 0-5 | 5 | 98 |
This table presents illustrative data based on general findings in sulfonamide synthesis optimization. tandfonline.com
Exploration of Green Chemistry Principles in Synthesis
Modern synthetic chemistry emphasizes the use of green chemistry principles to create more environmentally benign processes. sci-hub.se Several green methodologies have been developed for sulfonamide synthesis.
One of the primary goals of green chemistry is the replacement of volatile organic compounds (VOCs) with greener solvents. Water has been successfully employed as a solvent for sulfonamide synthesis. sci-hub.sersc.org These reactions, often performed under controlled pH with an inorganic base like Na₂CO₃, can produce high yields and allow for simple product isolation via filtration. rsc.org Other green solvents like polyethylene (B3416737) glycol (PEG-400) have also been utilized. sci-hub.se
Solvent-free, or "neat," reaction conditions represent another green approach, eliminating the need for any solvent. sci-hub.se Furthermore, metal-free catalytic systems are being developed to avoid the use of potentially toxic and expensive metal catalysts. researchgate.netrsc.org The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, also aligns with green chemistry principles by reducing waste and improving efficiency. rsc.orgtandfonline.com
Derivatization Strategies for Analog Development
The structural framework of this compound offers multiple sites for derivatization to generate a library of analogs, which is a common strategy in drug discovery. researchgate.netajchem-b.com
Modification of the Sulfonamide Group: The primary sulfonamide can be N-alkylated or N-arylated. Reacting an intermediate like 4-(4-bromophenoxy)butane-1-sulfonyl chloride with various primary or secondary amines would yield a diverse range of secondary and tertiary sulfonamides. These modifications can significantly alter the compound's physicochemical properties.
Modification of the Aromatic Ring: The bromine atom on the phenoxy ring is a versatile handle for further functionalization. It can be replaced or modified using various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, to introduce a wide array of substituents. This allows for fine-tuning of electronic and steric properties.
Modification of the Butyl Linker: While more complex, the length and nature of the alkyl chain could be altered by starting with different halo-alkane sulfonyl chlorides. This could be used to explore the optimal distance and flexibility between the phenoxy and sulfonamide moieties.
These derivatization strategies enable a systematic exploration of the chemical space around the core structure of this compound for various applications.
Modification of the Phenoxy Ring
The phenoxy ring of this compound, activated by the ether linkage and containing a bromine atom, is a prime site for various chemical modifications. The bromine atom, in particular, serves as a versatile handle for introducing a wide range of functional groups through cross-coupling reactions.
One of the most powerful methods for modifying the phenoxy ring is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction would enable the substitution of the bromine atom with a variety of aryl, heteroaryl, or vinyl groups. For instance, reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base would yield a biaryl structure. This transformation is highly valued for its broad functional group tolerance and its ability to form carbon-carbon bonds.
Another significant transformation is the Buchwald-Hartwig amination , which allows for the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction could be employed to replace the bromine atom with a primary or secondary amine, leading to the synthesis of various N-aryl derivatives. The ability to introduce diverse amine functionalities is of great interest in medicinal chemistry for modulating the pharmacological properties of a molecule.
The Heck reaction offers a pathway to introduce alkenyl groups by reacting the bromo-substituted phenoxy ring with an alkene in the presence of a palladium catalyst. This reaction is a reliable method for forming carbon-carbon bonds and can be used to append various unsaturated moieties to the aromatic ring.
Furthermore, the bromine atom can be replaced with a cyano group through cyanation reactions , often catalyzed by palladium or copper. The resulting nitrile can then be further transformed into other functional groups, such as carboxylic acids, amines, or amides, thereby expanding the synthetic utility of the core structure.
Table 1: Potential Modifications of the Phenoxy Ring
| Reaction Name | Reagents | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl derivative |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | N-Aryl amine derivative |
| Heck Reaction | Alkene, Pd catalyst, Base | Alkenyl-substituted derivative |
| Cyanation | Metal cyanide, Pd or Cu catalyst | Cyano-substituted derivative |
Alterations to the Sulfonamide Functional Group
The sulfonamide functional group (-SO₂NH₂) is a key feature of the molecule and offers several avenues for chemical modification. The nitrogen atom of the primary sulfonamide is nucleophilic and can undergo various reactions to form N-substituted derivatives.
N-Alkylation of the sulfonamide can be achieved by reacting it with an alkyl halide in the presence of a base. This reaction introduces an alkyl group onto the nitrogen atom, leading to a secondary sulfonamide. The choice of the alkylating agent allows for the introduction of a wide array of alkyl chains with different lengths and functional groups.
Similarly, N-Arylation can be accomplished through reactions such as the Buchwald-Hartwig amination, where the sulfonamide acts as the nucleophile coupling with an aryl halide. This transformation yields N-aryl sulfonamides, which are a common motif in many biologically active compounds.
The sulfonamide group can also be involved in acylation reactions . Treatment with an acyl chloride or an acid anhydride (B1165640) in the presence of a base results in the formation of an N-acylsulfonamide. This modification can influence the electronic properties and steric hindrance around the sulfonamide nitrogen.
In some instances, the entire sulfonamide group can be cleaved or transformed. Reductive cleavage methods have been developed that can convert secondary sulfonamides into sulfinates and imines, which can then be further functionalized. chemrxiv.org
Table 2: Potential Alterations to the Sulfonamide Functional Group
| Reaction Type | Reagents | Product Type |
| N-Alkylation | Alkyl halide, Base | Secondary sulfonamide |
| N-Arylation | Aryl halide, Pd catalyst, Base | N-Aryl sulfonamide |
| N-Acylation | Acyl chloride or Anhydride, Base | N-Acylsulfonamide |
Variations within the Alkane Spacer
The four-carbon alkane chain that links the phenoxy ring and the sulfonamide group can also be a target for modification, although this typically requires de novo synthesis of the entire molecule with a different spacer. The synthetic strategy would likely involve the Williamson ether synthesis as a key step.
To introduce variations in the alkane spacer, one could start with 4-bromophenol and react it with a dihaloalkane of varying length (e.g., 1,3-dibromopropane (B121459) for a three-carbon spacer or 1,5-dibromopentane (B145557) for a five-carbon spacer) in the presence of a base. This would form the corresponding ω-(4-bromophenoxy)alkyl halide. Subsequent reaction of this intermediate with a sulfur nucleophile, followed by oxidation and amination, would yield the desired sulfonamide with a modified alkane chain.
Alternatively, one could start with a haloalkanol of the desired length. The hydroxyl group could be used to form the ether linkage with 4-bromophenol, and the terminal halide could then be converted into the sulfonamide group. This approach allows for a modular synthesis where the length and substitution pattern of the alkane spacer can be systematically varied.
The introduction of substituents on the alkane chain is also a possibility. This would require starting materials that already contain the desired substituents on the alkane backbone. For example, using a substituted dihaloalkane or haloalkanol in the initial steps of the synthesis would lead to a final product with a functionalized alkane spacer.
Table 3: Potential Variations of the Alkane Spacer
| Modification | Synthetic Approach | Starting Materials |
| Change in Length | Williamson ether synthesis followed by sulfonamide formation | 4-Bromophenol, Dihaloalkane of desired length |
| Introduction of Substituents | Synthesis using a pre-functionalized spacer | 4-Bromophenol, Substituted dihaloalkane or haloalkanol |
Advanced Spectroscopic and Mechanistic Investigations of 4 4 Bromophenoxy Butane 1 Sulfonamide and Its Reactivity
Probing Reaction Intermediates and Transition States via In Situ Spectroscopic Techniques
The synthesis and subsequent reactions of aryl sulfonamides often proceed through transient intermediates and transition states that are crucial for understanding reaction mechanisms and optimizing conditions. Techniques such as in situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for detecting these fleeting species.
For the formation of compounds structurally similar to 4-(4-Bromophenoxy)butane-1-sulfonamide, particularly in metal-catalyzed cross-coupling reactions, various intermediates have been proposed. For instance, in palladium-catalyzed processes for creating aryl-sulfur bonds, intermediates may involve oxidative addition complexes of the palladium catalyst with an aryl halide. Subsequent reaction with a sulfur-containing coupling partner would lead to the final product through a series of transient palladium-bound species. mit.edu
Another area of investigation involves the generation of sulfonyl radicals. rsc.org Visible-light-mediated reactions can induce the cleavage of an N–S bond in precursor molecules, generating sulfonyl radicals. rsc.org These highly reactive intermediates can then participate in various bond-forming reactions. For a molecule like this compound, such radical intermediates could be involved in its synthesis or subsequent derivatization.
Table 1: Plausible Intermediates in Reactions Involving Aryl Sulfonamides
| Intermediate Type | Generating Reaction | Method of Detection | Key Spectroscopic Features |
| Palladium-Aryl Complex | Palladium-catalyzed cross-coupling | In situ NMR, X-ray Absorption Spectroscopy | Changes in aromatic proton/carbon signals in NMR; detection of Pd-C and Pd-S bonds via XAS. |
| Sulfonyl Radical | Visible-light photoredox catalysis | Electron Paramagnetic Resonance (EPR) | Characteristic g-value and hyperfine coupling constants. |
| Sulfonylium Ion | Acid-catalyzed hydrolysis of β-sultams | Inferred from kinetic studies | N/A (highly reactive, not directly observed) |
Conformational Analysis using Advanced Spectroscopic Methods
The three-dimensional structure and conformational flexibility of this compound are dictated by the rotational freedom around its single bonds. Advanced spectroscopic techniques, particularly rotational spectroscopy and multidimensional NMR, provide detailed insights into the preferred spatial arrangements of similar molecules.
Studies on benzenesulfonamides using rotational spectroscopy have revealed that the sulfonamide group's orientation relative to the aromatic ring is a key conformational feature. nih.gov For many simple benzenesulfonamides, the most stable conformation involves the S-N bond being nearly perpendicular to the plane of the benzene (B151609) ring. nih.gov In this arrangement, the amino group's hydrogen atoms can either eclipse or stagger the sulfonyl group's oxygen atoms. nih.gov
Table 2: Predicted Spectroscopic Data for Conformational Analysis of this compound
| Spectroscopic Technique | Parameter | Predicted Observation | Structural Implication |
| ¹H NMR | Coupling Constants (³JHH) | ~7 Hz for vicinal protons on the butane (B89635) chain | Indicates free rotation and averaging of gauche and anti conformations. |
| ¹³C NMR | Chemical Shifts | Aromatic carbons influenced by bromine and ether linkage; aliphatic carbons showing distinct signals for each position. | Confirms the electronic environment of each carbon atom in the structure. |
| Rotational Spectroscopy | Rotational Constants (A, B, C) | N/A (predicted) | Would provide precise bond lengths and angles in the gas phase. |
| FT-IR Spectroscopy | Vibrational Frequencies | N-H stretch (~3300 cm⁻¹), S=O stretches (~1350, 1160 cm⁻¹), C-O-C stretch (~1240 cm⁻¹), C-Br stretch (~600-500 cm⁻¹) | Confirms the presence of key functional groups. |
Investigations into Supramolecular Interactions
The sulfonamide group is a classic motif for forming robust hydrogen bonds, which often dictate the crystal packing of these molecules. nih.gov The N-H group acts as a hydrogen bond donor, while the two sulfonyl oxygens are effective hydrogen bond acceptors. This allows for the formation of various supramolecular structures, such as dimers and catemers (chains). researchgate.netresearchgate.net
In the solid state, it is highly probable that this compound would form intermolecular N-H···O=S hydrogen bonds. These interactions could link molecules into infinite chains or discrete dimeric structures, which are common motifs in sulfonamide crystallography. nih.govresearchgate.net
Furthermore, the presence of a bromine atom introduces the possibility of halogen bonding. nih.gov Halogen bonding is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base, such as an oxygen or nitrogen atom. nih.gov In the crystal structure of this compound, a C-Br···O=S or C-Br···N interaction could provide additional stability to the crystal lattice. nih.gov These interactions are often directional and can be used in crystal engineering to control the assembly of molecules. acs.org
Table 3: Potential Supramolecular Synthons for this compound
| Interaction Type | Donor | Acceptor | Typical Geometry |
| Hydrogen Bond | N-H (sulfonamide) | O=S (sulfonamide) | D-H···A angle of ~180° |
| Halogen Bond | C-Br | O=S (sulfonamide) or N (sulfonamide) | C-X···A angle of ~180° |
| π-π Stacking | Bromophenyl ring | Bromophenyl ring | Face-to-face or offset stacking |
Stability and Degradation Pathway Elucidation in Controlled Research Environments
The stability of this compound is subject to its environment, with potential degradation occurring through hydrolysis, photodegradation, or other chemical processes.
Hydrolysis: The sulfonamide group is generally stable to hydrolysis under neutral and alkaline conditions. nih.govresearchgate.net However, under acidic conditions, cleavage of the S-N bond can occur, although this often requires elevated temperatures. nih.govnih.gov The degradation of some sulfonamides has been shown to yield products such as sulfanilic acid and the corresponding amine. nih.gov For this compound, acidic hydrolysis would likely lead to the cleavage of the S-N bond to produce 4-(4-bromophenoxy)butane-1-sulfonic acid and ammonia, or cleavage of the C-S bond to yield 4-bromophenol (B116583) and other derivatives.
Table 4: Potential Degradation Products of this compound
| Degradation Pathway | Condition | Plausible Products |
| Acidic Hydrolysis | Low pH, heat | 4-(4-Bromophenoxy)butane-1-sulfonic acid, Ammonia, 4-Bromophenol |
| Photodegradation | UV irradiation | 4-Phenoxybutane-1-sulfonamide (from de-bromination), 4-Bromophenol, Butane-1-sulfonamide |
| Oxidation | Strong oxidizing agents | Cleavage of the aromatic ring and/or butane chain |
Computational and Theoretical Studies of 4 4 Bromophenoxy Butane 1 Sulfonamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Electrostatic potential (ESP) mapping provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. In 4-(4-Bromophenoxy)butane-1-sulfonamide, the oxygen atoms of the sulfonyl group and the ether linkage are expected to be regions of high negative potential. Conversely, the hydrogen atoms of the sulfonamide group and the aromatic ring will likely exhibit positive potential. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding, with biological macromolecules.
| Property | Predicted Characteristic for this compound |
| HOMO Localization | Primarily on the bromophenoxy ring and sulfonamide nitrogen |
| LUMO Localization | Distributed over the sulfonyl group and the aromatic system |
| Negative ESP Regions | Oxygen atoms of the sulfonyl and ether groups |
| Positive ESP Regions | Hydrogen atoms of the sulfonamide group and aromatic protons |
Quantum chemical calculations can be employed to predict the mechanisms of potential reactions involving this compound and to map out the corresponding energy landscapes. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be determined. For instance, the reactivity of the sulfonamide N-H bonds towards deprotonation or the susceptibility of the aromatic ring to nucleophilic aromatic substitution could be investigated. The flexible butane (B89635) chain introduces multiple conformational possibilities, and computational methods can help identify the most stable conformers and their relative energies, which is crucial for understanding how the molecule might interact with a binding site.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
Furthermore, MD simulations can elucidate the nature of solvent interactions. The sulfonamide group is capable of forming strong hydrogen bonds with water molecules, both as a donor (N-H) and an acceptor (S=O). The ether oxygen also acts as a hydrogen bond acceptor. Understanding the solvation shell around the molecule is important for predicting its solubility and how it might be desolvated upon binding to a biological target.
In Silico Prediction of Potential Biological Targets and Binding Modes
In the early stages of drug discovery, in silico methods are frequently used to predict the potential biological targets of a compound and to understand its likely binding mode. These approaches can be broadly categorized into ligand-based and structure-based methods.
Ligand-based virtual screening (LBVS) relies on the principle that molecules with similar structures are likely to have similar biological activities. If a set of molecules with known activity against a particular target is available, their structural and physicochemical properties can be used to build a model (a pharmacophore or a quantitative structure-activity relationship - QSAR model). This model can then be used to screen large databases of compounds to identify new potential hits. For this compound, one could search for known bioactive molecules that share the sulfonamide or phenoxy ether scaffolds. By identifying such analogs, it might be possible to hypothesize potential biological targets for this compound.
| Ligand-Based Method | Application to this compound |
| Pharmacophore Modeling | Identifying the spatial arrangement of key features (e.g., hydrogen bond donors/acceptors, aromatic rings) shared with known active sulfonamides. |
| Similarity Searching | Screening compound libraries for molecules with high structural similarity to the target compound to infer potential activities. |
| QSAR Modeling | If data on related compounds is available, a model could be built to predict the activity of this compound. |
In Silico Analysis of this compound: A Look into Predicted ADMET Properties
The field of computational toxicology and pharmacology relies on in silico models to predict the pharmacokinetic and toxicological properties of chemical compounds. These predictive studies are crucial in the early stages of drug discovery and development, as they help to identify candidates with favorable ADMET profiles, thereby reducing the likelihood of late-stage failures.
For a given compound like this compound, such a computational analysis would typically involve the use of various software and web-based platforms that employ quantitative structure-activity relationship (QSAR) models and other predictive algorithms. These tools estimate a range of parameters that are critical to a compound's potential success as a therapeutic agent.
While general principles of in silico ADMET prediction can be discussed, the user's specific request for detailed research findings and data tables for this compound cannot be fulfilled without access to dedicated studies on this molecule.
A hypothetical analysis of this compound would likely include predictions for the following ADMET-related parameters, which are commonly assessed for novel chemical entities:
Absorption:
Human Intestinal Absorption (HIA): Prediction of the extent to which the compound would be absorbed from the human gut.
Caco-2 Permeability: An in vitro model to predict intestinal permeability.
P-glycoprotein (P-gp) Substrate/Inhibitor: Assessment of whether the compound is likely to be a substrate or inhibitor of this key efflux transporter, which can impact oral bioavailability.
Distribution:
Plasma Protein Binding (PPB): The extent to which the compound binds to proteins in the blood, which affects its distribution and availability to target tissues.
Blood-Brain Barrier (BBB) Permeability: Prediction of the compound's ability to cross the blood-brain barrier and enter the central nervous system.
Volume of Distribution (VDss): A measure of the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Metabolism:
Cytochrome P450 (CYP) Substrate/Inhibitor: Prediction of interactions with key drug-metabolizing enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is crucial for assessing potential drug-drug interactions.
Excretion:
Total Clearance: A measure of the body's efficiency in eliminating the drug.
Renal Organic Cation Transporter (OCT2) Substrate: Prediction of interaction with transporters involved in renal excretion.
Toxicity:
AMES Toxicity: Prediction of the compound's mutagenic potential.
hERG (human Ether-à-go-go-Related Gene) Inhibition: Assessment of the risk of cardiotoxicity.
Hepatotoxicity: Prediction of the potential for drug-induced liver injury.
Skin Sensitization: Assessment of the potential to cause an allergic skin reaction.
Without specific computational studies on this compound, any data presented would be speculative. The generation of a scientifically accurate and informative article as requested is contingent on the availability of such dedicated research.
Pre Clinical Biological Activity and Mechanistic Characterization of 4 4 Bromophenoxy Butane 1 Sulfonamide
Target Identification and Validation in In Vitro Systems
In vitro studies are fundamental to identifying the molecular targets of a novel compound and validating its biological activity in a controlled environment. These assays can reveal how a compound interacts with specific proteins, such as enzymes, receptors, and ion channels.
Enzyme Inhibition/Activation Assays
Enzyme inhibition or activation assays are performed to determine if a compound can modulate the activity of specific enzymes. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. For many sulfonamide-containing compounds, a common target is the carbonic anhydrase family of enzymes. However, no specific data from enzyme inhibition or activation assays for 4-(4-Bromophenoxy)butane-1-sulfonamide has been reported.
Receptor Binding Studies
Receptor binding studies are utilized to assess the affinity of a compound for a particular receptor. These experiments typically involve radioligand binding assays where the test compound competes with a known radiolabeled ligand for binding to the receptor. This allows for the determination of the compound's binding affinity, often expressed as an IC50 or Ki value. There is currently no publicly available data from receptor binding studies for this compound.
Ion Channel Modulation Assays
Ion channel modulation assays, such as patch-clamp electrophysiology, are employed to investigate the effect of a compound on the function of ion channels. These channels play crucial roles in cellular excitability and signaling. Such assays can determine if a compound acts as a blocker or an opener of specific ion channels. At present, no studies detailing the effects of this compound on any ion channels have been published.
Cellular Pathway Elucidation via Cell-Based Assays
Cell-based assays are critical for understanding how a compound affects cellular processes and signaling pathways within a biological context. These assays provide insights into the compound's mechanism of action at the cellular level.
Investigations of Cellular Signaling Cascades
To understand a compound's mechanism, researchers often investigate its impact on key cellular signaling cascades, such as the MAPK/ERK or PI3K/Akt pathways. Techniques like Western blotting or reporter gene assays are used to measure changes in the phosphorylation status of signaling proteins or the activity of downstream transcription factors. No such investigations have been reported for this compound.
Analysis of Gene Expression and Protein Regulation
The effect of a compound on gene expression and protein regulation can be analyzed using techniques like quantitative real-time PCR (qPCR) and proteomics. These methods can reveal which genes and proteins are up- or down-regulated following treatment with the compound, providing clues about its biological effects and potential therapeutic applications. There is no available data on the impact of this compound on gene expression or protein regulation.
Phenotypic Screening in Defined Biological Models
No publicly available scientific literature or research data could be identified that specifically details the phenotypic screening of this compound in any defined biological models. Searches of academic and research databases for studies involving this specific compound yielded no results pertaining to its effects in cellular or whole-organism models.
Mechanism of Action Studies at the Molecular Level
There is currently no available research in the public domain that elucidates the molecular mechanism of action for this compound. Investigations into its specific molecular targets, binding affinities, or influence on cellular pathways have not been reported in the accessible scientific literature. While the broader class of sulfonamides is known to act as competitive inhibitors of dihydropteroate (B1496061) synthase in microorganisms, the specific molecular interactions and targets of this compound have not been characterized.
Structure Activity Relationship Sar Studies of 4 4 Bromophenoxy Butane 1 Sulfonamide Analogs
Design and Synthesis of Analogs for SAR Exploration
To explore the Structure-Activity Relationship (SAR) of 4-(4-Bromophenoxy)butane-1-sulfonamide, a systematic medicinal chemistry campaign would be required. This would involve the design and synthesis of a library of analogs with targeted modifications to the core scaffold. Key areas for modification would include:
The Bromophenyl Group: Substitution of the bromine atom with other halogens (F, Cl, I) or with electron-donating or electron-withdrawing groups to probe the electronic requirements for activity. The position of the substituent on the phenyl ring could also be varied.
The Butane (B89635) Chain: Altering the length of the alkyl chain (e.g., from propane (B168953) to pentane) to investigate the optimal distance between the aromatic moiety and the sulfonamide group. Introduction of branching or unsaturation could also be explored.
The Sulfonamide Group: Substitution on the sulfonamide nitrogen with various alkyl or aryl groups to assess the impact on potency and pharmacokinetic properties.
The synthesis of these analogs would likely follow established synthetic routes for sulfonamides, potentially involving the reaction of a corresponding sulfonyl chloride with an appropriate amine. Without experimental data from such a library of compounds, a meaningful SAR table and discussion cannot be generated.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling for this compound analogs would necessitate a dataset of synthesized compounds with their corresponding biological activities.
Derivation of Physicochemical Descriptors
A range of physicochemical descriptors would be calculated for each analog to develop a QSAR model. These descriptors typically fall into several categories:
Electronic Descriptors: Hammett constants (σ), dipole moment, and electrostatic potential surfaces to quantify the electronic effects of substituents.
Hydrophobic Descriptors: LogP (partition coefficient) and π (hydrophobic substituent constant) to model the lipophilicity of the compounds, which influences their ability to cross cell membranes.
Steric Descriptors: Taft steric parameters (Es), molar refractivity (MR), and van der Waals volume to describe the size and shape of the molecules.
A hypothetical data table of such descriptors would be a prerequisite for model development.
Development of QSAR Models for Biological Activity
Once the descriptors and biological activity data are available, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to generate a QSAR equation. This equation would mathematically correlate the physicochemical descriptors with the biological activity, allowing for the prediction of the activity of novel, unsynthesized analogs. A representative QSAR model might take the form of:
log(1/IC50) = c1LogP + c2σ + c3*Es + ... + constant
Without the underlying data, no such model can be developed or presented.
Pharmacophore Modeling and Ligand Design Principles
Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. For the this compound scaffold, a pharmacophore model would likely include features such as:
A hydrogen bond acceptor (from the sulfonamide oxygens).
A hydrogen bond donor (from the sulfonamide NH).
A hydrophobic/aromatic region (the bromophenoxy group).
An aromatic ring feature.
This model would be generated by aligning a set of active analogs and identifying their common features. The resulting pharmacophore could then be used as a 3D query to screen virtual libraries for new potential lead compounds. The absence of a set of active analogs for this compound makes the generation of a specific pharmacophore model impossible.
Fragment-Based Drug Discovery (FBDD) Approaches utilizing Scaffold Components
FBDD is a powerful technique for lead discovery that starts with small, low-complexity molecules (fragments) that bind to a biological target. The this compound scaffold could be deconstructed into several potential fragments for an FBDD campaign:
4-Bromophenol (B116583): A common fragment that could probe for interactions in a hydrophobic pocket with a potential for halogen bonding.
Butane-1-sulfonamide: A polar fragment that could identify key hydrogen bonding interactions.
Phenoxybutane: A larger, more lipophilic fragment.
An FBDD approach would involve screening a library of such fragments against a specific biological target. Hits would then be optimized and linked together to generate more potent lead compounds. A review of the literature did not reveal any FBDD campaigns that have specifically utilized these fragments in the context of a larger molecule resembling this compound.
Advanced Analytical Methodologies for Research Purposes of 4 4 Bromophenoxy Butane 1 Sulfonamide
Development of Chromatographic Methods for Purity Assessment and Isolation in Research Syntheses
Chromatographic techniques are indispensable for both the qualitative assessment of purity and the preparative isolation of 4-(4-Bromophenoxy)butane-1-sulfonamide during its research synthesis. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the predominant technique for these purposes due to its high resolution, sensitivity, and applicability to a wide range of small organic molecules.
The development of an RP-HPLC method for purity assessment would involve a systematic optimization of chromatographic conditions to achieve adequate separation of the main compound from any starting materials, intermediates, by-products, or degradation products. wu.ac.th Key parameters for optimization include the stationary phase (column), mobile phase composition, pH, and detector wavelength. A C18 (octadecylsilane) column is a common first choice for its versatility in separating moderately polar to nonpolar compounds. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) or acidified water and an organic modifier like acetonitrile (B52724) or methanol. nih.govmdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good peak shape. wu.ac.th
For detection, a Diode Array Detector (DAD) or a UV-Vis detector is standard. nih.gov Sulfonamides and aromatic compounds generally exhibit strong UV absorbance, with a common detection wavelength being around 265 nm. wu.ac.thresearchgate.net Once developed, this analytical method can be adapted for preparative HPLC to isolate the pure compound for further research.
Below is a table representing a typical starting point for developing an analytical RP-HPLC method for this compound.
| Parameter | Typical Condition | Purpose |
| Stationary Phase (Column) | C18, 250 mm x 4.6 mm, 5 µm | Provides hydrophobic retention mechanism suitable for the analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress silanol (B1196071) interactions and improve peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte from the stationary phase. |
| Elution Mode | Gradient | Ensures separation of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical columns of this dimension. |
| Column Temperature | 25 - 30 °C | Maintains consistent retention times and improves efficiency. |
| Injection Volume | 5 - 10 µL | Standard volume for analytical scale injections. |
| Detector | UV/DAD at 265 nm | Wavelength for optimal detection of aromatic sulfonamides. wu.ac.thresearchgate.net |
Spectroscopic and Spectrometric Quantification in Complex Research Matrices
For the quantification and structural confirmation of this compound, especially in complex matrices like biological fluids or reaction mixtures, a combination of spectroscopic and spectrometric methods is essential. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a particularly powerful tool.
Mass Spectrometry (MS): In a research context, LC-MS provides high sensitivity and selectivity. Electrospray ionization (ESI) is a common ionization technique for sulfonamides. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement of the protonated molecular ion ([M+H]⁺). researchgate.net For this compound (C₁₀H₁₄BrNO₃S), the presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion, with two major peaks of nearly equal intensity separated by 2 mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br), which is a definitive confirmation of its presence. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary techniques for unambiguous structure elucidation. While specific chemical shift data for this compound require experimental determination, the expected proton and carbon environments can be predicted from its structure. This allows for confirmation of the synthesis and identification of impurities.
UV-Visible Spectroscopy: As mentioned, UV spectroscopy is crucial for quantification. When coupled with HPLC (HPLC-UV), it allows for the determination of the compound's concentration based on a calibration curve constructed from standards of known concentration. nih.gov The method's linearity, accuracy, and precision are validated to ensure reliable quantification. nih.gov
The following table summarizes the key spectrometric and spectroscopic data points for the characterization of this compound.
| Technique | Expected Data / Application |
| HRMS (ESI+) | [M+H]⁺: Confirms molecular weight and elemental composition. The characteristic isotopic pattern from the bromine atom provides strong evidence of structure. |
| Tandem MS (MS/MS) | Identifies specific fragmentation patterns for structural confirmation and use in quantitative methods like Multiple Reaction Monitoring (MRM). |
| ¹H NMR | Provides information on the number of different types of protons, their neighboring environments (splitting patterns), and relative numbers (integration). |
| ¹³C NMR | Shows the number of unique carbon atoms in the molecule, helping to confirm the carbon skeleton. |
| HPLC-UV/DAD | Quantifies the compound in solution by measuring its absorbance at a specific wavelength (e.g., 265 nm) and comparing it to a standard curve. wu.ac.thresearchgate.net |
Stability-Indicating Methods for Research Compound Storage and Handling
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from its degradation products, process impurities, or other excipients. youtube.com Developing a SIM is critical for determining the appropriate storage conditions and shelf-life of a research compound. slideshare.net HPLC is the most common technique for developing a SIM for small molecules. youtube.comnih.gov
The development process involves subjecting the compound to forced degradation (stress testing) under various conditions to generate potential degradation products. slideshare.net These conditions typically include exposure to:
Acidic solutions (e.g., HCl)
Basic solutions (e.g., NaOH)
Oxidative conditions (e.g., H₂O₂)
Elevated temperatures (thermal stress)
Light (photolytic stress)
The stressed samples are then analyzed by an HPLC method, often using a photodiode array (PDA) detector. The goal is to develop a method that can resolve the peak of the intact this compound from all degradation product peaks. The PDA detector is used to assess peak purity, ensuring that the parent peak is spectrally homogeneous and not co-eluting with any degradants. Once validated, this SIM can be used in formal stability studies to monitor the compound's purity over time under defined storage conditions. nih.gov
The table below outlines the typical conditions used in forced degradation studies for developing a stability-indicating method.
| Stress Condition | Typical Reagent / Condition | Purpose |
| Acid Hydrolysis | 0.1 M HCl, heated | To assess stability in acidic environments and identify acid-labile bonds. |
| Base Hydrolysis | 0.1 M NaOH, heated | To assess stability in basic environments; sulfonamides can be susceptible to base hydrolysis. |
| Oxidation | 3-30% H₂O₂, room temperature | To identify potential oxidation products. |
| Thermal Degradation | Dry heat (e.g., 60-80 °C) | To evaluate the compound's stability at elevated temperatures. |
| Photostability | Exposure to UV/Visible light (ICH Q1B) | To determine if the compound is light-sensitive. |
Future Research Directions and Potential Applications in Chemical Biology
Integration into Chemical Biology Probe Libraries
Chemical probes are essential small molecules used to study biological systems and validate protein targets. medchemexpress.comresearchgate.net For a compound to be a valuable addition to a probe library, it should possess features such as target affinity, selectivity, cell permeability, and a modifiable handle for attaching reporter tags (e.g., fluorophores or biotin). medchemexpress.comchemrxiv.org
Future work could focus on creating a small, focused library of probes based on this scaffold to screen against various cell lines or protein classes to identify novel biological interactions.
Use as a Scaffold for Rational Drug Design Initiatives
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide range of FDA-approved drugs, including antibacterial, anticancer, and anti-inflammatory agents. nih.govcitedrive.comnih.gov This history establishes the sulfonamide moiety as a privileged scaffold in drug design. citedrive.com The compound 4-(4-Bromophenoxy)butane-1-sulfonamide can serve as a versatile starting point for rational drug design. nih.govresearchgate.net
The key structural features that can be systematically modified are outlined in the table below:
| Molecular Component | Potential Modifications & Rationale |
| Bromophenyl Group | The bromine atom can be replaced with other halogens or functional groups to modulate electronic properties and binding interactions. It also serves as a handle for palladium-catalyzed cross-coupling reactions to introduce diverse substituents. acs.org |
| Butane (B89635) Linker | The length and rigidity of the alkyl chain can be altered to optimize the spatial orientation of the terminal groups, potentially improving binding affinity and selectivity for a target protein. |
| Sulfonamide Group | The primary sulfonamide can be substituted (N-alkylation or N-arylation) to fine-tune its acidity (pKa), hydrogen bonding capacity, and overall pharmacokinetic properties. nih.gov |
This scaffold is particularly promising for developing inhibitors for enzymes where sulfonamides are known to be effective, such as carbonic anhydrases or kinases. impactfactor.orgacs.org For instance, many VEGFR-2 inhibitors, which are crucial in cancer therapy, utilize a sulfonamide core to interact with the hinge region of the enzyme's active site. acs.org
Exploration of Novel Biological Targets based on Mechanistic Insights
Identifying the biological targets of small molecules is a fundamental goal of chemical biology. Given the broad bioactivity of sulfonamide-containing compounds, this compound and its derivatives could be used in phenotypic screens to identify novel biological pathways or targets. chemrxiv.org
A potential workflow for target discovery would involve:
Phenotypic Screening: Testing a library of derivatives based on the core scaffold in disease-relevant cellular assays (e.g., cancer cell proliferation, bacterial growth).
Hit Identification: Identifying compounds that produce a desired biological effect.
Target Deconvolution: Using the "hit" compound, modified as a chemical probe (as described in section 8.1), to isolate and identify its binding partners within the cell through techniques like affinity purification coupled with mass spectrometry.
The bromophenoxy moiety is also found in various bioactive natural products and synthetic molecules, known to participate in key binding interactions, including halogen bonding. nih.govmdpi.com Exploring how this part of the molecule contributes to target engagement could reveal novel mechanisms of action.
Development of Advanced Synthetic Strategies for Related Compounds
The synthesis of sulfonamides is a well-established field, but there is always room for innovation to improve efficiency, yield, and substrate scope. bohrium.comfrontiersrj.com The classical method involves reacting a sulfonyl chloride with an amine. rsc.org
For this compound and its analogs, modern synthetic methods could be employed:
Late-Stage Functionalization: Using C-H activation techniques to modify the scaffold without requiring de novo synthesis.
Flow Chemistry: Implementing continuous flow processes for the synthesis of sulfonyl chlorides and their subsequent reaction with amines, which can improve safety and scalability. bohrium.com
Electrochemical Synthesis: An environmentally friendly approach that can enable the direct oxidative coupling of thiols and amines to form sulfonamides. acs.org
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: A modern click chemistry approach that uses sulfonyl fluorides as stable and highly reactive partners for amine coupling, offering a robust way to generate libraries of sulfonamide derivatives. organic-chemistry.org
These advanced strategies would facilitate the rapid generation of a diverse library of related compounds for screening and optimization.
Contribution to Fundamental Understanding of Structure-Function Relationships in Sulfonamide-Based Systems
Systematic studies on analogs of this compound can provide valuable data on structure-activity relationships (SAR). acs.org By methodically altering each component of the molecule and assessing the impact on biological activity, researchers can build a comprehensive understanding of how specific structural features contribute to function. slideshare.nettandfonline.com
Key SAR questions to investigate include:
What is the optimal length and composition of the linker chain for a given biological target?
How does substitution on the phenyl ring affect potency and selectivity?
To what extent does the pKa of the sulfonamide group influence cellular activity and target engagement? nih.govtandfonline.com
The data generated from these studies would not only advance the development of this specific compound series but also contribute to the broader knowledge base of medicinal chemistry, informing the design of future sulfonamide-based drugs and chemical probes. openaccesspub.org
Q & A
Q. What are the recommended synthetic routes for 4-(4-Bromophenoxy)butane-1-sulfonamide?
- Methodological Answer : The synthesis typically involves coupling a bromophenol derivative with a sulfonamide precursor. A feasible route includes:
Nucleophilic substitution : React 4-bromophenol with 1,4-dibromobutane under basic conditions to form the bromophenoxybutane intermediate.
Sulfonamide formation : Introduce the sulfonamide group via reaction with sulfamic acid or a sulfonyl chloride derivative under controlled pH (e.g., using NaHCO₃).
Optimization of reaction time, temperature, and stoichiometry is critical. For example, yields up to 72% have been reported in analogous bromophenoxy-containing heterocycles using similar substitution strategies .
Q. What spectroscopic methods are effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H NMR : To confirm the bromophenoxy and sulfonamide moieties (e.g., δ ~7.2–7.6 ppm for aromatic protons, δ ~3.0–3.5 ppm for sulfonamide NH₂) .
- LC-MS : For molecular ion verification ([M+H]⁺ expected at ~318–322 Da) and purity assessment .
- X-ray crystallography : For definitive structural elucidation, as demonstrated in related bromobenzenesulfonamide derivatives .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : This sulfonamide derivative is explored for:
- Enzyme inhibition : Its sulfonamide group may interact with catalytic residues in serine proteases or carbonic anhydrases.
- Drug precursor : Structural analogs have been used in developing anti-inflammatory and anticancer agents.
- Biochemical probes : Functionalization at the butane chain allows conjugation with fluorescent tags for target identification .
Advanced Research Questions
Q. How can researchers address low yields in the synthesis of this compound?
- Methodological Answer : Low yields may arise from incomplete substitution or side reactions. Strategies include:
- Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
- Purification : Employ column chromatography or recrystallization (e.g., from ethanol/water mixtures) to isolate the product.
- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation and adjust conditions dynamically .
Q. What strategies are recommended for resolving contradictory data in the biological activity of sulfonamide derivatives?
- Methodological Answer : Contradictions may stem from assay variability or impurities. Address these by:
Q. How can computational methods aid in predicting the reactivity of this compound?
- Methodological Answer : Computational tools provide insights into:
- Reactivity : Density functional theory (DFT) can predict electrophilic/nucleophilic sites on the sulfonamide and bromophenoxy groups.
- Binding affinity : Molecular docking (e.g., AutoDock Vina) identifies potential enzyme targets by simulating interactions with active sites.
- QSAR modeling : Correlate structural features (e.g., substituents on the phenyl ring) with biological activity to guide optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
